(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone
Description
The compound "(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone" features a benzothiazole core substituted with a methoxy group at position 6, a piperazine ring, and a tosylpyrrolidine moiety linked via a methanone bridge.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-17-5-8-19(9-6-17)34(30,31)28-11-3-4-21(28)23(29)26-12-14-27(15-13-26)24-25-20-10-7-18(32-2)16-22(20)33-24/h5-10,16,21H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMQLQKFZCXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone , with CAS number 941967-03-9 , is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C22H25N3O4S2
- Molecular Weight : 459.6 g/mol
- Structure : The compound consists of a benzothiazole moiety linked to a piperazine and a tosylpyrrolidine, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Similar compounds have been shown to:
- Inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways.
- Interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. Notable findings include:
Case Studies
- Kumbhare et al. reported that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as:
- Gurdal et al. synthesized piperazine-based benzothiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections. The benzothiazole moiety has been associated with enhanced antibacterial activity against various pathogens.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzothiazole-Piperazine Methanone Analogs
- 2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone (): Structure: Shares the benzothiazole-piperazine core but replaces the tosylpyrrolidine with a phenylethanone group. Molecular Weight: 367.47 g/mol (C20H21N3O2S).
Imidazo[2,1-b]thiazole-Based Methanones ():
- Example: (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb): Structure: Replaces benzothiazole with an imidazo[2,1-b]thiazole core. Molecular Weight: 483 g/mol. Melting Point: 250–252°C. Key Difference: The imidazo-thiazole core may enhance π-π stacking interactions in biological systems compared to benzothiazole .
Substituent Effects on Physicochemical Properties
Sulfonyl Group Variations ():
- Tosyl vs. Other Sulfonyl Groups :
Aromatic Ring Modifications ():
- Electron-Withdrawing vs. Electron-Donating Groups :
Carbonic Anhydrase (CA) Inhibition ():
- Compounds like 9ce () were evaluated for CA inhibition using stopped-flow assays.
Anticancer and Anti-Inflammatory Potential ():
- Benzothiazole-piperazine derivatives in (e.g., 5j ) show anticancer activity, with molecular weights ~500 g/mol. The target compound’s larger size (due to tosylpyrrolidine) may affect cell permeability .
- Thiazole derivatives in with acetamide linkages exhibit anti-inflammatory properties, highlighting the therapeutic relevance of this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
